molecular formula C9H6O B1209956 2-Ethynylbenzaldehyde CAS No. 38846-64-9

2-Ethynylbenzaldehyde

Cat. No. B1209956
CAS RN: 38846-64-9
M. Wt: 130.14 g/mol
InChI Key: ZEDSAJWVTKUHHK-UHFFFAOYSA-N
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Patent
US05321165

Procedure details

The protected ethynyl benzaldehyde was prepared as follows. In a 50 ml. two-necked round bottom flask equipped with a magnetic stirring bar, argon inlet, and a reflux condenser was placed 1.62 g. (0.0087 mol.) of bromobenzaldehyde and 28.3 ml. dry pyridine. The pyridine had been dried over sodium hydroxide pellets and distilled. The flask was purged with argon while stirring and 1.58 g. (0.0084 mol.) of the copper acetylide salt was added during the argon flush. Upon addition of the copper acetylide salt, the reaction mixture became reddish amber in color. The contents were heated in a wax bath at 127.8° C. for eighteen hours. Caution was taken to prevent particles from burning on the sides of the flask by keeping the wax bath below the reaction mixture's volume line. As the reaction progressed, the color of solution turned from a reddish to brownish amber and a darkly colored precipitate had formed. Upon completion of the reaction the solution was cooled and quenched with 85 ml. of deionized water. The precipitate was isolated by suction filtration and washed with approximately 70 ml. of deionized water. Immediately after the wash solution hit the floor of the receiving flask, a tan in color precipitate came out of solution. Upon further addition of wash solution, the precipitate became lighter in color and brown oil droplets lined the bottom of the erlenmeyer flask. What remained on the filter paper was a brownish black precipitate which was subsequently washed with 120 ml. of ether. The ethereal wash solution became tan in color. The combined ethereal and aqueous wash solutions were transferred to a 1000 ml. separatory funnel for separation. After mixing of the ethereal layer and the aqueous layer, the ether layer became darker in color while the aqueous layer took on a light yellowish green color. Two additional extractions with ether, 40 ml. each, were done on the aqueous layer. The combined ether extracts were washed successively with 50 ml. each of 0.1 N. hydrochloric acid, 5% sodium bicarbonate, and deionized water, and dried over magnesium sulfate. The dried ethereal solution was placed in a rotary evaporate at 30° C.; however, not all the solvent evaporated. What remained in the round bottom flask was a brownish amber liquid with an odor characteristic of pyridine. This was put under vacuum (3 mm.) at 75° C. Only a few milliliters of solvent were pulled over; the product remained in solution.
Quantity
0.0087 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0084 mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].N1C=CC=[CH:12][CH:11]=1>[C-]#[C-].[Cu+2]>[C:11]([C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])#[CH:12] |f:2.3|

Inputs

Step One
Name
Quantity
0.0087 mol
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.0084 mol
Type
catalyst
Smiles
[C-]#[C-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
127.8 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
two-necked round bottom flask equipped with a magnetic stirring bar, argon inlet, and a reflux condenser
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pyridine had been dried over sodium hydroxide pellets
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
The flask was purged with argon
CUSTOM
Type
CUSTOM
Details
flush
ADDITION
Type
ADDITION
Details
Upon addition of the copper acetylide salt
CUSTOM
Type
CUSTOM
Details
a darkly colored precipitate had formed
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction the solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
quenched with 85 ml
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by suction filtration
WASH
Type
WASH
Details
washed with approximately 70 ml
ADDITION
Type
ADDITION
Details
Upon further addition of wash solution
WASH
Type
WASH
Details
was subsequently washed with 120 ml
CUSTOM
Type
CUSTOM
Details
separatory funnel for separation
ADDITION
Type
ADDITION
Details
After mixing of the ethereal layer
EXTRACTION
Type
EXTRACTION
Details
Two additional extractions with ether, 40 ml
WASH
Type
WASH
Details
The combined ether extracts were washed successively with 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
a rotary evaporate at 30° C.
CUSTOM
Type
CUSTOM
Details
however, not all the solvent evaporated
CUSTOM
Type
CUSTOM
Details
This was put under vacuum (3 mm.) at 75° C

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.